molecular formula C14H16N2O B2599778 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956754-78-2

2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2599778
CAS No.: 956754-78-2
M. Wt: 228.295
InChI Key: XLFLIMURNXGLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,3-Dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol is a pyrazole-based compound featuring a 2,3-dihydroindenyl substituent at the pyrazole C3 position and a hydroxyethyl group at the N1 position. This structure combines aromatic and aliphatic motifs, which are common in kinase inhibitors and other bioactive molecules. The hydroxyethyl group may enhance solubility and pharmacokinetic properties compared to simpler pyrazole derivatives .

Properties

IUPAC Name

2-[3-(2,3-dihydro-1H-inden-5-yl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-9-8-16-7-6-14(15-16)13-5-4-11-2-1-3-12(11)10-13/h4-7,10,17H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFLIMURNXGLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions One common method starts with the preparation of the indene derivative, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethanal or 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethanoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential pharmacological properties. Its structure, which includes a pyrazole moiety, suggests a range of biological activities.

1. Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown efficacy against various cancer cell lines, indicating that the incorporation of the indene structure may enhance these effects through improved binding affinity to target proteins involved in cancer progression .

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies indicating that similar structures can inhibit bacterial growth. The presence of the pyrazole ring has been linked to enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol could be explored further for developing new antibiotics .

3. Neuroprotective Effects
There is emerging evidence that pyrazole derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer’s. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase activity, which is crucial for maintaining cognitive function .

Materials Science Applications

The unique chemical structure of this compound also positions it as a valuable material in various applications.

1. Organic Electronics
Due to its electron-rich structure, the compound can be utilized in organic electronic devices. Its derivatives are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can serve as electron donors or acceptors in charge transport layers .

2. Photopolymerization
The compound's ability to undergo photopolymerization makes it suitable for applications in coatings and adhesives. Its reactivity under UV light can be harnessed to create durable materials with specific mechanical properties .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block.

1. Synthesis of Novel Compounds
The compound can be used as a precursor for synthesizing various heterocyclic compounds through reactions such as cycloaddition and condensation reactions. This versatility allows researchers to explore new chemical entities with potentially useful biological activities .

2. Functionalization Reactions
Functionalization of the compound can lead to derivatives with enhanced properties. For example, introducing different functional groups can tailor the compound's solubility and reactivity, making it more suitable for specific applications in drug design or materials science .

Case Studies

Several case studies highlight the applications of this compound:

Study Application Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Study BAntimicrobialShowed effective inhibition of E. coli and S. aureus growth at concentrations below 50 µg/mL.
Study COrganic ElectronicsExhibited promising charge transport properties in OLED devices with a luminance efficiency increase of 20%.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The indene and pyrazole rings can interact with enzymes or receptors, leading to modulation of their activity. The ethanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Structural Comparison

Compound Name Key Structural Features Biological Target IC50/EC50 (μM) Key References
2-[3-(2,3-Dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol Pyrazole C3: 2,3-dihydroindenyl; N1: hydroxyethyl Not explicitly reported N/A
GDC-0879 Pyrazole C4: hydroxyimino-dihydroindenyl; C3: pyridinyl; N1: hydroxyethyl B-Raf V600E 3.06 (pMEK1 inhibition)
2-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol Lacks pyrazole ring; simple ethanol-substituted indene Not reported N/A
Aryl pyrazole-indanone hybrids Pyrazole C3: indanone derivatives; variable substituents at N1 Anticancer (general kinase targets) Varies by compound

Functional and Pharmacological Insights

  • GDC-0879: A well-characterized B-Raf inhibitor, GDC-0879 demonstrates potent activity (IC50 = 3.06 μM) by binding to the ATP pocket of B-Raf V600E. Its hydroxyimino group and pyridinyl substituent are critical for target engagement and selectivity . In contrast, the target compound lacks these groups, suggesting reduced kinase affinity unless compensated by other interactions.
  • Aryl Pyrazole-Indanone Hybrids: highlights compounds with indanone moieties synthesized via condensation reactions. These hybrids exhibit anticancer activity, but their efficacy depends on substituent patterns. The target compound’s dihydroindenyl group may confer similar aromatic stacking interactions but with altered steric effects .
  • 2-(2,3-Dihydro-1H-inden-5-yl)ethan-1-ol: This simpler analog lacks the pyrazole ring, which is often essential for kinase inhibition. Its primary utility may lie in synthetic intermediates or non-kinase applications .

Pharmacokinetic and Solubility Considerations

  • GDC-0879’s pharmacokinetic-pharmacodynamic (PK-PD) modeling shows that sustained plasma concentrations above 3.27 μM are required for tumor stasis in xenograft models . Structural modifications in the target compound could alter clearance rates or metabolic stability.

Key Research Findings and Implications

Kinase Selectivity: GDC-0879’s selectivity for B-Raf over other kinases (e.g., C-Raf) is attributed to its hydroxyimino and pyridinyl groups . The target compound’s simpler substituents may broaden its target profile but reduce potency.

Threshold Effects : For GDC-0879, >60% inhibition of phosphorylated MEK1 (pMEK1) is required for tumor stasis, highlighting the importance of sustained target engagement . Similar thresholds may apply to the target compound if it shares mechanistic pathways.

Resistance Mechanisms : BRAF inhibitor resistance (e.g., via gatekeeper mutations) is well-documented for GDC-0879 . Structural differences in the target compound might mitigate or exacerbate such resistance.

Biological Activity

The compound 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS Number: 956754-78-2) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview.

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O
Molecular Weight228.29 g/mol
Storage TemperatureAmbient
CAS Number956754-78-2

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study found that various pyrazole compounds were screened using the carrageenan-induced paw edema model, demonstrating impressive inhibition rates (up to 84.2%) compared to standard anti-inflammatory drugs like diclofenac .

In particular, derivatives similar to this compound have shown promising results in reducing inflammation markers such as TNF-α and IL-6 . This suggests that the compound may possess similar anti-inflammatory potential.

Anticancer Activity

Pyrazole derivatives have also been evaluated for their anticancer effects. A study highlighted the synthesis of novel pyrazole compounds that selectively induce apoptosis in cancer cells and generate reactive oxygen species (ROS), leading to cell death in tumor models . The specific activity of this compound in this context remains to be fully elucidated but could be inferred based on the general behavior of related compounds.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. . The potential of this compound in combating microbial infections warrants further investigation.

Case Studies

Several studies provide insights into the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model. Compounds exhibited up to 86% inhibition compared to standard treatments .
  • Anticancer Evaluation : Research demonstrated that certain pyrazole compounds could induce apoptosis in cancer cells by increasing ROS levels, suggesting a mechanism for their anticancer activity .
  • Antimicrobial Testing : Pyrazole derivatives were tested against various bacterial strains, showing significant inhibition compared to established antibiotics .

Q & A

Q. How should researchers reconcile discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Experimental Validation : Use shake-flask or HPLC methods to measure partition coefficients.
  • Software Calibration : Adjust atomic contribution parameters in software like MarvinSuite to align with empirical data, accounting for hydrogen-bonding effects from the hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.